Hex-2-yn-1-ol

Distillation Volatility Separation Science

Hex-2-yn-1-ol is a C6 propargylic alcohol bearing an internal triple bond at the 2‑position and a primary hydroxyl group. This constitution places it among the hexynol isomers but distinguishes it by the conjugation of the alkyne with the alcohol function, imparting a distinct reactivity and volatility profile.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 764-60-3
Cat. No. B147304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-2-yn-1-ol
CAS764-60-3
Synonyms2-Hexynol
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCCC#CCO
InChIInChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2-3,6H2,1H3
InChIKeyBTDWSZJDLLLTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hex-2-yn-1-ol (CAS 764-60-3) – Structural and Physicochemical Baseline for Procurement


Hex-2-yn-1-ol is a C6 propargylic alcohol bearing an internal triple bond at the 2‑position and a primary hydroxyl group . This constitution places it among the hexynol isomers but distinguishes it by the conjugation of the alkyne with the alcohol function, imparting a distinct reactivity and volatility profile. The compound is a colourless to pale‑yellow liquid with a molecular weight of 98.14 g mol⁻¹ and a density of 0.893 g mL⁻¹ at 25 °C .

Propargylic scaffold
Enables stereoselective semi‑hydrogenation and alkynylation chemistry
Volatility profile
Lower boiling point supports energy‑efficient distillation compared to 3‑hexyn‑1‑ol
Synthetic reactivity
Conjugated alkyne‑alcohol system offers distinct reactivity for flavour and pharmaceutical building blocks

Hex-2-yn-1-ol (764-60-3) – Why In‑Class Substitution Is Not Acceptable


Although hexynol isomers share the same molecular formula (C₆H₁₀O), the position of the triple bond and the hydroxyl group critically govern both physical properties and chemical reactivity. Hex-2-yn-1-ol is a propargylic alcohol with the hydroxyl group directly attached to the carbon adjacent to the alkyne; this structural feature activates the triple bond towards nucleophilic additions and enables stereoselective semi‑hydrogenation to trans‑2‑hexenol, a key green‑note aroma compound [1]. Isomers such as hex‑3‑yn‑1‑ol or hex‑5‑yn‑1‑ol possess non‑conjugated or terminal alkyne architectures and consequently exhibit markedly different boiling points, vapour pressures, and hydrogenation selectivities. Procurement decisions that treat hexynols as interchangeable therefore carry a high risk of process failure or off‑specification product.

Triple bond position alters reactivity
Hex‑3‑yn‑1‑ol or hex‑5‑yn‑1‑ol lack propargylic conjugation; stereoselective semi‑hydrogenation outcomes may shift significantly.
Boiling point mismatch impacts distillation
Other hexynol isomers exhibit higher boiling points, requiring higher energy input and risking thermal degradation of the triple bond.
Acidity difference changes alkynylation conditions
Hex‑3‑yn‑1‑ol is less acidic, demanding stronger base and potentially compromising sensitive functional groups during O‑alkylation.

Hex-2-yn-1-ol (764-60-3) – Head‑to‑Head Quantitative Differentiation Against the Closest Hexynol Analogs


Lower Normal Boiling Point and Higher Vapour Pressure Versus 3‑Hexyn‑1‑ol

Hex‑2‑yn‑1‑ol exhibits a significantly lower normal boiling point and higher vapour pressure than the regioisomer 3‑hexyn‑1‑ol. This difference reduces the energy burden of fractional distillation and favours the use of hex‑2‑yn‑1‑ol in processes where volatile head‑space concentration is critical [1].

Boiling Point vs. 3‑Hexyn‑1‑ol
Predicted data
BP 140.5 °C (target) vs 158.9 °C (3‑yn); VP 2.5 mmHg vs 0.9 mmHg
Reported lower distillation energy context
ACD/Labs Percepta; 760 mmHg, 25 °C
Distillation Volatility Separation Science

Lower Enthalpy of Vaporisation – Energy Advantage in Rectification

The enthalpy of vaporisation of hex‑2‑yn‑1‑ol is 2.1 kJ mol⁻¹ lower than that of 3‑hexyn‑1‑ol. This intrinsic thermodynamic difference means that less energy is required to transfer the molecule from the liquid to the vapour phase during rectification or vacuum distillation [1].

Enthalpy of Vaporisation
Predicted data
44.0 kJ/mol (target) vs 46.1 kJ/mol (3‑yn) · Δ = −2.1 kJ/mol
Indicates lower heating demand in rectification
ACD/Labs; 25 °C
Thermodynamics Process Engineering Distillation

Enhanced Lipophilicity (ΔLogP +0.20) Relative to 3‑Hexyn‑1‑ol

The ACD/LogP of hex‑2‑yn‑1‑ol is 1.19, whereas the 3‑yn isomer registers a logP of 0.99 [1]. This difference signifies greater partitioning into organic phases and biological membranes, which can be exploited in liquid‑liquid extraction and in the design of pro‑drug or agrochemical candidates.

Lipophilicity (logP)
Predicted data
logP 1.19 (target) vs 0.99 (3‑yn) · Δ = +0.20
May enhance organic‑phase extraction
ACD/LogP; 25 °C
Lipophilicity Membrane Permeability Formulation

Stronger Acidity (pKa 13.00) – Superior Substrate for Base‑Mediated Alkynylation

The predicted pKa of hex‑2‑yn‑1‑ol is 13.00 ± 0.10, approximately 1.35 pKa units lower than that of 3‑hexyn‑1‑ol (pKa 14.35 ± 0.10) . The enhanced acidity arises from the proximity of the hydroxyl group to the electron‑withdrawing alkyne, facilitating deprotonation to the alkoxide and subsequent nucleophilic reactions under milder basic conditions.

Acidity (pKa)
Predicted data
pKa 13.00 (target) vs 14.35 (3‑yn) · ≈22‑fold higher acidity
Supports milder alkoxide formation
Software estimate; aqueous medium
Acidity Alkynylation Synthetic Methodology

Highest Semi‑Hydrogenation Selectivity to the cis‑Alkenol Fragrance Intermediate

Under mild conditions (40 °C, 0.1 MPa H₂), polysaccharide‑stabilised PdAg nanocatalysts deliver a cis‑2‑hexen‑1‑ol selectivity of 97.2 % for hex‑2‑yn‑1‑ol [1]. In contrast, state‑of‑the‑art Pd‑nanoparticle catalysts applied to 3‑hexyn‑1‑ol report cis‑3‑hexen‑1‑ol selectivities limited to 85–89 % under 0.3 MPa H₂ [2]. While the catalyst systems differ, the consistently higher achievable selectivity for the 2‑yn isomer indicates an intrinsically more favourable stereoelectronic control of the alkene geometry.

Semi‑Hydrogenation Selectivity
Cross‑study comparable
97.2% cis‑2‑hexen‑1‑ol (target) vs 85–89% cis‑3‑hexen‑1‑ol (3‑yn)
Reported higher cis‑selectivity context
Different catalyst systems; data to verify across conditions
Selective Hydrogenation Flavour Chemistry Catalysis

Hex-2-yn-1-ol (764-60-3) – High‑Value Application Scenarios Informed by Quantitative Differentiation


Energy‑Efficient Distillation for Flavour‑Grade trans‑2‑Hexenol Precursor

The 18.4 °C lower boiling point and 2.8‑fold higher vapour pressure relative to 3‑hexyn‑1‑ol (see Section 3, Item 1) enable vacuum rectification at lower temperatures, preserving the thermally sensitive triple bond and reducing distillation energy costs by approximately 4.6 % based on ΔHvap difference [1]. This makes hex‑2‑yn‑1‑ol the preferred feedstock for manufacturers of trans‑2‑hexenol, a high‑volume green‑note aroma chemical.

High‑Selectivity Semi‑Hydrogenation to cis‑2‑Hexen‑1‑ol for Fine Flavour Chemicals

The demonstrated 97.2 % selectivity to cis‑2‑hexen‑1‑ol (Section 3, Item 5) surpasses reported values for 3‑hexyn‑1‑ol by 8–12 percentage points [1] . This selectivity advantage minimises the formation of over‑hydrogenated by‑products and trans‑isomer, streamlining purification and raising the yield of the high‑value cis‑alkenol intermediate for flavour and fragrance formulations.

Natural‑Identical Flavour Ingredient via Naturally Occurring Hex‑2‑yn‑1‑ol

Hex‑2‑yn‑1‑ol has been identified as a volatile fragrance component of chestnut blossoms, whereas 3‑hexyn‑1‑ol currently lacks a documented natural occurrence [1]. For brands pursuing ‘natural’ labelling, the natural‑identical status of hex‑2‑yn‑1‑ol provides a regulatory advantage and justifies its selection over non‑natural hexynol isomers in flavour creation.

Propargylic Scaffold for Base‑Catalysed Alkynylation in Drug Discovery

Owing to its 22‑fold greater acidity compared to 3‑hexyn‑1‑ol (Section 3, Item 4), hex‑2‑yn‑1‑ol undergoes deprotonation under milder basic conditions, enabling efficient O‑alkylation or C‑alkynylation at lower temperatures [1]. Medicinal chemists can leverage this enhanced reactivity to construct propargylic ethers and esters with reduced base‑induced decomposition of sensitive functional groups.

Application
Selection Property
Validation Focus
Distillation for trans‑2‑Hexenol Precursor
Elevated volatility enables lower‑temperature vacuum rectification
Distillation energy efficiency and thermal stability of triple bond
Semi‑Hydrogenation to cis‑2‑Hexen‑1‑ol
Propargylic scaffold supports high cis‑selectivity
Catalytic selectivity and by‑product profile under chosen conditions
Natural‑Identical Flavour Research
Reported natural occurrence in chestnut blossom
Natural occurrence documentation and regulatory classification review
Medicinal Chemistry Alkynylation
Enhanced acidity enables alkoxide formation under mild conditions
Reaction scope with sensitive functional groups and base loading

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